N-(2-chloro-5-nitrophenyl)-1-phenylcyclopentane-1-carboxamide
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Description
“N-(2-Chloro-5-nitrophenyl)(phenylcyclopentyl)formamide” is a chemical compound . The molecular formula of this compound is C18H17ClN2O3 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “N-(2-Chloro-5-nitrophenyl)(phenylcyclopentyl)formamide” include its molecular formula, molecular weight, structure, and possibly its melting point, boiling point, and density .Scientific Research Applications
Synthesis of Pharmaceuticals
The synthesis of chloramphenicol, a broad-spectrum antibiotic, involves intermediate compounds that share structural similarities with N-(2-Chloro-5-nitrophenyl)(phenylcyclopentyl)formamide. A novel intermediate, 4-para-Nitrophenyl-5-formamido-1,3-dioxane, was developed for chloramphenicol synthesis, demonstrating the critical role of nitrophenyl formamide derivatives in pharmaceutical synthesis (Hazra, Pore, & Maybhate, 1997).
Herbicidal Activities
Research on N-[2-[(4,6-dimethoxypyrimidin-2-yl)(hydroxy) methyl] phenyl] substituted formamide derivatives, starting from 2-(2-nitrophenyl)acetonitrile, aimed to design novel herbicides. However, the synthesized compounds exhibited no herbicidal activity, highlighting the challenges in predicting biological activities of new chemical entities (Li Yuan-xiang, 2011).
Green Chemistry Applications
The development of green solvents is crucial for sustainable chemistry. N-formylmorpholine, a derivative related to the formamide class, has been evaluated as a green solvent for the synthesis of heterocyclic compounds. Its chemical stability, non-toxicity, and compatibility with various hydrocarbons and water make it an exemplary solvent for environmentally friendly chemical processes (Ghasemi, 2018).
Catalytic Processes
Catalysis plays a vital role in efficient chemical transformations. Gold nanoparticles supported on NiO have been utilized for the one-pot N-formylation of amines with methanol and molecular oxygen, producing formamide derivatives. This catalytic process exemplifies the innovative use of nanomaterials for synthesizing formamide derivatives, which are crucial intermediates in organic synthesis (Ishida & Haruta, 2009).
Properties
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-1-phenylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c19-15-9-8-14(21(23)24)12-16(15)20-17(22)18(10-4-5-11-18)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGKYDWODJNPJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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